molecular formula C27H19NO7S B12702679 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate CAS No. 20210-74-6

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate

Cat. No.: B12702679
CAS No.: 20210-74-6
M. Wt: 501.5 g/mol
InChI Key: FDZLAOZRZYUOJA-UHFFFAOYSA-N
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Description

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, linked to a phenyl group through an ether bond. The compound also contains a sulfonate group, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with a phenol derivative under specific conditions to form the ether linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives .

Scientific Research Applications

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. In biological systems, it interacts with specific enzymes and proteins, altering their activity. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances its solubility, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulfonamide
  • Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate

Uniqueness

Compared to similar compounds, 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate stands out due to its unique combination of an anthracene moiety and a sulfonate group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns .

Properties

CAS No.

20210-74-6

Molecular Formula

C27H19NO7S

Molecular Weight

501.5 g/mol

IUPAC Name

[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 2-methylbenzenesulfonate

InChI

InChI=1S/C27H19NO7S/c1-15-6-2-5-9-22(15)36(32,33)35-17-12-10-16(11-13-17)34-21-14-20(29)23-24(25(21)28)27(31)19-8-4-3-7-18(19)26(23)30/h2-14,29H,28H2,1H3

InChI Key

FDZLAOZRZYUOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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